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Compound of Interest

Compound Name: HSD1590

Cat. No.: B10775411

Note to the user: A specific protocol designated "HSD1590" for intestinal organoid culture was
not found in publicly available scientific literature or resources. The following application notes
and protocols are a comprehensive synthesis of established and widely cited methods for the
successful culture of intestinal organoids, designed to meet the needs of researchers,
scientists, and drug development professionals.

Introduction

Intestinal organoids are three-dimensional structures grown in vitro that replicate the key
architectural and functional characteristics of the intestinal epithelium.[1][2][3] Derived from
adult stem cells or pluripotent stem cells, these "mini-guts" provide a powerful model system for
studying intestinal development, disease modeling, drug screening, and personalized
medicine.[1][2][3] This document provides detailed protocols for the establishment,
maintenance, expansion, and differentiation of human intestinal organoids based on methods
developed by leading research institutions.

Data Presentation

Table 1: Composition of Human Intestinal Organoid
Expansion Medium
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Component

Stock
Concentration

Final
Concentration

Purpose

Advanced DMEM/F12

Basal Medium

Vitamin and cofactor

B27 Supplement 50X 1X
supplement
Vitamin and cofactor
N2 Supplement 100X 1X
supplement
HEPES 1M 10 mM Buffering agent
Penicillin/Streptomyci D
100X 1X Antibiotic
n
Stable glutamine
GlutaMAX 100X 1X
source
N-Acetylcysteine 100 mM 1mM Antioxidant
Promotes proliferation
Human EGF 50 pg/mL 50 ng/mL )
(mitogen)
Inhibits BMP signaling
Noggin 100 pg/mL 100 ng/mL to prevent
differentiation
» ] Potentiates Wnt
) Conditioned Medium ) )
R-spondin 1 10-20% or 500 ng/mL signaling for stem cell
or 100 pg/mL )
maintenance
Activates Wnt
Conditioned Medium
Wnt3a 25-50% or 100 ng/mL pathway for stem cell
or 5 pg/mL
self-renewal
Prevents anoikis
Y-27632 (ROCK :
S 10 mM 10 uM (apoptosis) after cell
inhibitor) . i
dissociation
SB431542 (TGF-B Enhances organoid
S 10 mM 10 uM _
inhibitor) formation and growth
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Note: The use of conditioned media for Wnt3a and R-spondin 1 is a cost-effective option,
though it may introduce batch-to-batch variability.[1] Recombinant proteins offer higher
consistency.

Table 2: Key Parameters for Intestinal Organoid Culture

Procedures
Parameter Value Protocol Step
Tissue Digestion Time 30 - 45 minutes Establishment
Digestion Temperature 37°C Establishment
) ) Establishment, Passaging,
Centrifugation Speed 450 x g )
Cryopreservation
) ) ] ) Establishment, Passaging,
Centrifugation Time 5 minutes )
Cryopreservation
BME Dome Volume (24-well ) )
50 pL Establishment, Passaging

plate)

) Establishment, Passaging,
Media Volume (24-well plate) 500 pL ] o
Differentiation

Passaging Split Ratio 1:2t0 1:6 Passaging
Passaging Frequency Every 7 - 10 days Passaging
Differentiation Duration 5-7 days Differentiation

Experimental Protocols
Protocol 1: Establishment of Human Intestinal
Organoids from Fresh Biopsies

This protocol describes the isolation of intestinal crypts from fresh human intestinal tissue and
their subsequent embedding in a basement membrane extract (BME) to initiate organoid
growth.[1][4]

Materials:
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e Fresh human small intestine or colon biopsy tissue

¢ Advanced DMEM/F12 with Primocin

e Digestion Medium: Advanced DMEM/F12 with Collagenase Type Il and Y-27632

o Basement Membrane Extract (BME), growth factor reduced

o Expansion Medium (see Table 1)

o Sterile PBS (Ca/Mg free)

e 70 um cell strainer

o 24-well tissue culture plates

Procedure:

e Collect tissue biopsies in a 50 mL tube containing cold Advanced DMEM/F12 with Primocin
and keep on ice.[1]

 In a sterile biosafety cabinet, wash the tissue with cold PBS.

e Mince the tissue into ~1 mm3 pieces using sterile scalpels.[1]

o Transfer the minced tissue to a 15 mL tube with 5 mL of pre-warmed Digestion Medium.

e |ncubate on an orbital shaker at 37°C for 30-45 minutes, or until the solution becomes turbid,
indicating tissue dissociation.[1][4]

e Pass the digested tissue suspension through a 70 um cell strainer into a fresh 50 mL tube.

o Centrifuge the filtrate at 450 x g for 5 minutes at 4°C.[4]

o Aspirate the supernatant and wash the pellet with 10 mL of cold Advanced DMEM/F12.
Repeat the centrifugation and wash steps twice more.

o Resuspend the final pellet of isolated crypts in an appropriate volume of BME on ice.
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e Plate 50 uL domes of the BME-crypt suspension into the center of pre-warmed 24-well plate
wells.[1]

« Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.[1]

o Carefully add 500 pL of pre-warmed Expansion Medium supplemented with Y-27632 to each
well.[1]

e Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
Organoids should become visible within a few days and will be ready for their first passage in
7-10 days.

Protocol 2: Passaging and Expansion of Human
Intestinal Organoids

Organoids are passaged to expand the culture and prevent overcrowding and the accumulation
of dead cells within the lumen.[1][5]

Materials:

Established intestinal organoid cultures

e Cold Advanced DMEM/F12

e Basement Membrane Extract (BME)

o Expansion Medium

e 15 mL conical tubes

e P1000 pipette tips

o 24-well tissue culture plates

Procedure:

o Aspirate the medium from the wells containing mature organoids.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.hubrecht.eu/app/uploads/2021/02/Establishment-and-Culture-of-Human-Intestinal-Organoids-Derived-from-Adult-Stem.pdf
https://www.hubrecht.eu/app/uploads/2021/02/Establishment-and-Culture-of-Human-Intestinal-Organoids-Derived-from-Adult-Stem.pdf
https://www.hubrecht.eu/app/uploads/2021/02/Establishment-and-Culture-of-Human-Intestinal-Organoids-Derived-from-Adult-Stem.pdf
https://www.hubrecht.eu/app/uploads/2021/02/Establishment-and-Culture-of-Human-Intestinal-Organoids-Derived-from-Adult-Stem.pdf
https://www.stemcell.com/how-to-establish-mouse-intestinal-organoid-culture.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Add 1 mL of cold Advanced DMEM/F12 to each well and use a P1000 pipette to
mechanically disrupt the BME domes and release the organoids.[1]

» Transfer the organoid suspension to a 15 mL conical tube.
o Centrifuge at 450 x g for 5 minutes at 4°C.[4] Aspirate the supernatant.
e Resuspend the organoid pellet in 1 mL of cold Advanced DMEM/F12.

o Mechanically dissociate the organoids by pipetting up and down approximately 100 times
with a P200 pipette to break them into smaller fragments.

o Centrifuge the fragments at 450 x g for 5 minutes at 4°C. Aspirate the supernatant.

» Resuspend the fragmented organoid pellet in the desired volume of BME for plating at the
desired split ratio (e.g., 1:3).

e Plate 50 pL domes into a pre-warmed 24-well plate.
e Polymerize the BME at 37°C for 15-20 minutes.

e Add 500 pL of pre-warmed Expansion Medium to each well and return to the incubator.

Protocol 3: Cryopreservation and Thawing of Human
Intestinal Organoids

Cryopreservation allows for long-term storage and banking of organoid lines.[1][6]
Materials:
e Mature intestinal organoid cultures

o Cryopreservation Medium (e.g., Recovery™ Cell Culture Freezing Medium or a mixture of
Expansion Medium with 10% DMSO)

e Cold Advanced DMEM/F12

e Cryovials
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Procedure for Freezing:

Harvest organoids as described in steps 1-4 of the passaging protocol.

Resuspend the organoid pellet in 1 mL of ice-cold Cryopreservation Medium per well of a 12-
well plate.

Transfer 1 mL of the suspension to each labeled cryovial.

Place the cryovials in a controlled-rate freezing container and store them at -80°C for 24
hours.

Transfer the vials to liquid nitrogen for long-term storage.

Procedure for Thawing:

Warm a 37°C water bath.

Quickly thaw a cryovial of organoids by swirling it in the water bath until a small ice crystal
remains.

Transfer the contents to a 15 mL conical tube and slowly add 9 mL of Advanced DMEM/F12.
Centrifuge at 450 x g for 5 minutes at 4°C.
Aspirate the supernatant and resuspend the pellet in BME.

Plate and culture as described in the establishment protocol.

Visualizations
Experimental Workflow
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Caption: Workflow for the establishment, maintenance, and application of intestinal organoids.
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Key Signhaling Pathways in Organoid Culture
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Caption: Key signaling pathways regulating intestinal organoid self-renewal and differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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